Bafilomycin C1 vs. A1, B1, D: V-ATPase Inhibitory Potency Rank Order in Cellular Vacuolization Assay
In a direct head-to-head comparison evaluating the inhibition of H. pylori cytotoxin-induced cellular vacuolization, the four naturally occurring bafilomycins were tested side-by-side. Bafilomycin A1 exhibited the highest activity, followed by Bafilomycin B1, then Bafilomycin C1, and finally Bafilomycin D [1]. The differential potency across this congeneric series correlates directly with their respective abilities to inhibit V-ATPase and dissipate the pH gradient of intracellular acidic organelles [1].
| Evidence Dimension | Relative V-ATPase inhibitory potency (rank order) |
|---|---|
| Target Compound Data | Rank 3 of 4 (third highest potency) |
| Comparator Or Baseline | Bafilomycin A1 (Rank 1), Bafilomycin B1 (Rank 2), Bafilomycin D (Rank 4) |
| Quantified Difference | A1 > B1 > C1 > D in activity |
| Conditions | H. pylori cell-free extract-induced vacuolization in mammalian cells |
Why This Matters
This rank-order data enables informed analog selection when experimental sensitivity demands intermediate V-ATPase inhibition—Bafilomycin C1 occupies a defined potency tier distinct from the maximal inhibition of A1 and the weaker activity of D.
- [1] Cover TL, et al. Cell vacuolization induced by Helicobacter pylori: Inhibition by bafilomycins A1, B1, C1 and D. FEMS Microbiol Lett. 1993;113(2):155-159. doi:10.1016/0378-1097(93)90262-Z View Source
